2-(Thietan-3-ylidene)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

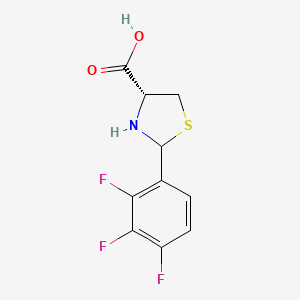

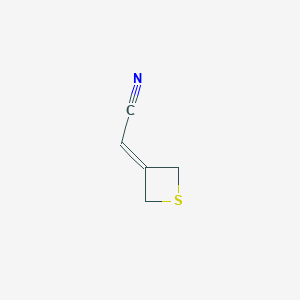

“2-(Thietan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 61890-05-9. It has a molecular weight of 111.17 and its IUPAC name is 3-thietanylideneacetonitrile .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of thietan-3-one with (triphenylphosphoranylidene)acetonitrile in dry methylene chloride at 0°C. The solution is then allowed to warm to room temperature and after stirring for 15 min, the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the title compound .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H5NS . The InChI code for this compound is 1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 .Applications De Recherche Scientifique

Synthetic Chemistry Applications

- 2-(Thietan-3-ylidene)acetonitrile and its derivatives play a crucial role in synthetic chemistry. For example, Aksenov et al. (2022) demonstrated a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, emphasizing the importance of nucleophilic intramolecular cyclization and aniline moiety oxidation in this process (Aksenov et al., 2022).

- Similarly, Hamrouni et al. (2015) detailed the electrogenerated base-promoted synthesis of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile, highlighting its potential antibacterial activities, and demonstrating the importance of these compounds in medicinal chemistry (Hamrouni et al., 2015).

Organic Electronics and Sensor Applications

- In the field of organic electronics, Hu et al. (2017) explored the combination of (1,3-dithiol-2-ylidene)acetonitrile moieties with naphthalenediimide cores to create electron-transporting materials. These materials demonstrated promising applications in organic thin-film transistors (Hu et al., 2017).

- For sensor applications, Hosseini et al. (2010) synthesized a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, which showed high selectivity for Yb3+ ions in acetonitrile solution. This highlights the potential of such compounds in developing selective and sensitive chemical sensors (Hosseini et al., 2010).

Pharmaceutical Research

- In pharmaceutical research, compounds like this compound derivatives have been studied for their glycosidase inhibitory activities. Patil et al. (2012) synthesized a series of such derivatives and tested them for their potential in treating hyperglycemia in type II diabetes, thereby indicating their significance in drug discovery (Patil et al., 2012).

Materials Science

- In materials science, Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles, demonstrating their potential in creating novel materials with unique properties (Villemin et al., 2010).

Organometallic Chemistry

- In organometallic chemistry, Stout et al. (2020) synthesized Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands, exploring their reactivity in terms of ligand substitution. This research underlines the role of such compounds in developing new organometallic complexes with potential applications in catalysis and materials science (Stout et al., 2020).

Propriétés

IUPAC Name |

2-(thietan-3-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQIAWYMABKWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC#N)CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)